molecular formula C20H16N2O5 B2651073 (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide CAS No. 888458-37-5

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide

Cat. No.: B2651073
CAS No.: 888458-37-5
M. Wt: 364.357
InChI Key: KUJVIYVZNDVYHN-GORDUTHDSA-N
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Description

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring fused with a benzo[d][1,3]dioxole moiety and an enamido group, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Introduction of Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzofuran core with a benzo[d][1,3]dioxole derivative using palladium-catalyzed cross-coupling reactions.

    Formation of Enamido Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide: can be compared with other benzofuran derivatives and compounds containing the benzo[d][1,3]dioxole moiety.

    Examples: Benzofuran-2-carboxamide, benzo[d][1,3]dioxole-5-carboxamide.

Uniqueness

  • The unique combination of the benzofuran ring, benzo[d][1,3]dioxole moiety, and enamido group in this compound provides distinct chemical and biological properties not commonly found in other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[[(E)-but-2-enoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-2-5-17(23)22-18-13-6-3-4-7-14(13)27-19(18)20(24)21-12-8-9-15-16(10-12)26-11-25-15/h2-10H,11H2,1H3,(H,21,24)(H,22,23)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJVIYVZNDVYHN-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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